CEP-1347/KT7515 is a semisynthetic derivative of K-252a, a natural product indolocarbazole alkaloid originally isolated from the bacterium Nocardiopsis. [] It is classified as a small molecule kinase inhibitor, known primarily for its ability to inhibit the activation of c-Jun N-terminal kinases (JNKs). [, , , ] CEP-1347/KT7515 has been extensively studied in neurodegenerative disease models due to its neuroprotective and anti-inflammatory properties. [, , , , , ]
Synthesis Analysis
The synthesis of [Thiomethylenes-3H] CEP-1347 (5) involves tritiation of a diformyl precursor (3) with NaB3H4 followed by treatment with ethanethiol. [] [Methyl ester-3H] CEP-1347 (7) is prepared at an even higher specific activity by alkylating precursor (6) with C3H3I. []
Mechanism of Action
CEP-1347/KT7515 acts primarily as a potent inhibitor of the mixed lineage kinase (MLK) family of enzymes. [] These kinases are upstream activators of the JNK signaling pathway. [] By inhibiting MLKs, CEP-1347/KT7515 blocks JNK activation, interfering with a critical pathway involved in stress responses, apoptosis, and inflammation. [, , , , ] The IC50 values for inhibition of recombinant MLK family members by CEP-1347/KT7515 range from 23 to 51 nM, demonstrating its high potency. []
Applications
Parkinson’s disease: CEP-1347/KT7515 attenuates the loss of dopaminergic neurons in the substantia nigra and striatum in 1-methyl-4-phenyl tetrahydropyridine (MPTP)-treated mice, a well-established model of Parkinson’s disease. [] While a large-scale clinical trial failed to demonstrate efficacy in delaying disability in early Parkinson’s disease, further research into its potential neuroprotective effects is warranted. [, , ]
Motor Neuron Diseases: CEP-1347/KT7515 reduces motor neuron death in a chick embryo model and in a rat model of postnatal motor neuron death. [] It also mitigates dedifferentiation of adult motor neurons following axotomy. []
Hearing Loss: CEP-1347/KT7515 protects against noise-induced hearing loss in guinea pigs by attenuating hair cell death. [] It also prevents neomycin-induced hair cell death in organotypic cochlear cultures. []
HIV-1-associated Neurocognitive Disorders (HAND): CEP-1347/KT7515 displays anti-inflammatory effects in models of HAND by reducing proinflammatory cytokine and chemokine levels in HIV-1-infected macrophages. [, ] In a mouse model of HIV-1 encephalitis (HIVE), CEP-1347/KT7515 reduced microgliosis, sustained dendritic integrity, and prevented neuronal loss. [, ]
Cancer: Research suggests CEP-1347/KT7515 can target MDM4 protein expression, leading to p53 activation and growth inhibition in glioma cells. [] Further studies highlight its potential in treating cancers with wild-type p53 by antagonizing MDM2 overexpression induced by MDM4 inhibition. [, ] Additionally, CEP-1347/KT7515 has demonstrated promising results in inhibiting cancer stem cell self-renewal and tumor-initiating capacities. []
Pancreatitis: CEP-1347/KT7515 inhibits caerulein-induced JNK activation in pancreatic acini and ameliorates caerulein-induced pancreatitis in rats. []
Future Directions
Elucidating its full mechanism of action: While its primary target is known to be MLKs, further research is needed to fully understand its interactions with other signaling pathways like PI3K and p38 MAPK. [, ]
Exploring its potential in combination therapies: Combining CEP-1347/KT7515 with other neuroprotective agents or conventional therapies could enhance its efficacy in various disease models. [, ]
Investigating its therapeutic potential in other diseases: Given its effects on various signaling pathways involved in inflammation and apoptosis, exploring its utility in other diseases like cancer and pancreatitis warrants further investigation. [, , ]
Developing more potent and specific MLK inhibitors: While CEP-1347/KT7515 is a potent MLK inhibitor, developing next-generation inhibitors with enhanced specificity and bioavailability could lead to improved therapeutic outcomes. []
Related Compounds
K-252a
Relevance: K-252a is the parent compound of CEP-1347, which was derived as a bis-ethylthiomethyl analog. CEP-1347 displays a more selective kinase inhibition profile compared to K-252a while retaining some of its neuroprotective properties. [, ]
KT D606
Compound Description: KT D606 is a synthetic dimer of the K252a molecule. Like CEP-1347, KT D606 exhibits inhibitory activity against PAKs and mixed lineage kinases. In vitro and cell culture studies have shown that KT D606 can induce morphological reversion of v-Ha-RAS-transformed NIH 3T3 cells, suggesting its potential as an anti-cancer agent. []
Relevance: KT D606, similar to CEP-1347, represents a modified version of K252a with enhanced selectivity for specific kinase targets. Both compounds demonstrate an ability to influence cellular processes driven by RAS/PAK1 signaling. []
Staurosporine
Relevance: Staurosporine shares structural similarities with CEP-1347 and KT D606, as all three compounds belong to the indolocarbazole class of kinase inhibitors. While staurosporine exhibits a broader and less selective kinase inhibition profile, these compounds highlight the potential of indolocarbazoles as therapeutic agents. []
CEP-11004
Compound Description: CEP-11004 is a synthetic small molecule structurally related to CEP-1347. Like CEP-1347, it functions as a potent and selective inhibitor of mixed lineage kinases (MLKs), particularly MLK1, MLK2, and MLK3. CEP-11004 has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases by inhibiting the c-Jun N-terminal kinase (JNK) pathway. [, ]
Relevance: CEP-11004 and CEP-1347 are structurally related compounds with similar pharmacological profiles, both targeting MLKs and inhibiting JNK activation. These compounds highlight the potential therapeutic benefits of targeting the MLK-JNK pathway in neurodegenerative diseases. [, ]
URMC-099
Compound Description: URMC-099 is a synthetic small molecule developed as a potent and selective inhibitor of mixed lineage kinase 3 (MLK3). Unlike CEP-1347, it exhibits excellent oral bioavailability and brain penetration. Preclinical studies have shown that URMC-099 can attenuate neuroinflammation and neurotoxicity in models of HIV-1-associated neurocognitive disorders (HAND). []
Relevance: While both CEP-1347 and URMC-099 target MLKs, URMC-099 possesses superior pharmacokinetic properties, making it a more suitable candidate for targeting the central nervous system. This compound highlights the ongoing efforts to develop MLK inhibitors with improved therapeutic potential. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cefminox Sodium is the sodium salt form of cefminox, a semi-synthetic, second-generation, beta-lactamase-stable cephalosporin with antibacterial activity.
CCT251545 is an orally bioavailable inhibitor of Wnt signaling (IC50 = 5 nM). It is a potent and selective inhibitor of the human mediator complex-associated protein kinases Cdk8 and Cdk19.2 Through its effects on Cdk8 and Cdk19, CCT251545 alters Wnt pathway-regulated gene expression. It reduces tumor growth in COLO 205 human colon cancer xenografts after oral dosing (70 mg/kg bid) and in Wnt-dependent tumors. CCT251545 is a potent small-molecule inhibitor of WNT signaling with good oral pharmacokinetics. CCT251545 is a potent and selective chemical probe for the human Mediator complex-associated protein kinases CDK8 and CDK19 with >100-fold selectivity over 291 other kinases. In contrast to type II inhibitors of CDK8 and CDK19, CCT251545 displays potent cell-based activity. CCT251545 alters WNT pathway-regulated gene expression and other on-target effects of modulating CDK8 and CDK19, including expression of genes regulated by STAT1.
Ceforanide is a semi-synthetic, broad-spectrum, beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Ceforanide causes inhibition of bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of the cell wall. This results in a reduction of cell wall stability and causes cell lysis. Ceforanide is a second-generation cephalosporin antibiotic with {[1-(carboxymethyl)-1H-tetrazol-5-yl]sulfanyl}methyl and 2-(aminomethyl)phenylacetamido groups at positions 3 and 7, respectively, of the cephem skeleton. It is effective against many coliforms, including Escherichia coli, Klebsiella, Enterobacter and Proteus, and most strains of Salmonella, Shigella, Hemophilus, Citrobacter and Arizona species. It has a role as an antibacterial drug. Ceforanide, also known as precef or cefaronide, belongs to the class of organic compounds known as cephalosporins. Cephalosporins are compounds containing a 1, 2-thiazine fused to a 2-azetidinone to for a oxo-5-thia-1-azabicyclo[4. 2. 0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof. Ceforanide is a drug which is used for the treatment of infections caused by susceptible organisms. Ceforanide is considered to be a practically insoluble (in water) and relatively neutral molecule. Ceforanide has been detected in multiple biofluids, such as urine and blood.
Cefoperazone is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Cefoperazone binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Cefoperazone is a semi-synthetic parenteral cephalosporin with a tetrazolyl moiety that confers beta-lactamase resistance. It has a role as an antibacterial drug. Cefoperazone is a semisynthetic broad-spectrum cephalosporin proposed to be effective against Pseudomonas infections. It is a third-generation antiobiotic agent and it is used in the treatment of various bacterial infections caused by susceptible organisms in the body, including respiratory tract infections, peritonitis, skin infections, endometritis, and bacterial septicemia. While its clinical use has been discontinued in the U.S., cefoperazone is available in several European countries most commonly under the product name, Sulperazon.
Broad-spectrum cephalosporin resistant to beta-lactamase. Inhibitor of inactivation of α1-antitrypsin. Shows antibacterial effect. Cefoperazone is a cephalosporin antibiotic that is active in vitro against most Gram-positive and Gram-negative bacteria, including β-lactamase strains (3-4 µg/ml inhibits 90% of S. aureus growth). It has been studied in the treatment of upper and lower respiratory tract infections, urinary tract infections, gynecological infections, skin infections, as well as bacteremia. Cefoperazone Sodium is the sodium salt form of cefoperazone and a semi-synthetic, broad-spectrum, beta-lactamase resistant, third-generation cephalosporin antibiotic with bactericidal activity. Cefoperazone sodium inhibits bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of bacterial cell walls. This results in a reduction of cell wall stability and causes cell lysis. Cefoperazone sodium is an organic molecular entity. Semisynthetic broad-spectrum cephalosporin with a tetrazolyl moiety that is resistant to beta-lactamase. It may be used to treat Pseudomonas infections.
Cefoselis is a cephalosporin antibiotic. It is active against clinical isolates of extended-spectrum β-lactamase-producing E. coli, K. pneumoniae, and P. mirabilis, as well as C. freundii, E. aerogenes, E. cloacae, S. marcescens, and P. vulgaris with susceptibility rates ranging from 56.7 to greater than 94%. Cefoselis is protective against lethality in mouse models of systemic methicillin-susceptible S. aureus (MSSA), low-level methicillin-resistant S. aureus (L-MRSA), high-level methicillin-resistant S. aureus (H-MRSA), S. pneumoniae, E. coli, K. pneumoniae, or P. aeruginosa infection (ED50s = ≤0.025-1.56 mg/kg). It reduces the number of renal colony forming units (CFUs) in a mouse model of S. epidermidis-induced ascending pyelonephritis when administered at a dose of 50 mg/kg. Cefoselis sulfate is a stable cephalosporin for BETA-lactamase. The drug shows antimicrobial activity for a wide range of bacteria including Pseudomonas.